molecular formula C18H16N2O4 B5311398 3-[(2H-1,3-benzodioxol-5-yl)amino]-1-(3-methylphenyl)pyrrolidine-2,5-dione

3-[(2H-1,3-benzodioxol-5-yl)amino]-1-(3-methylphenyl)pyrrolidine-2,5-dione

Cat. No.: B5311398
M. Wt: 324.3 g/mol
InChI Key: ZUMLVONMFIPTKC-UHFFFAOYSA-N
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Description

3-[(2H-1,3-benzodioxol-5-yl)amino]-1-(3-methylphenyl)pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine-2,5-dione core structure with a 3-methylphenyl group and a 2H-1,3-benzodioxol-5-yl amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2H-1,3-benzodioxol-5-yl)amino]-1-(3-methylphenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions

Industrial Production Methods

Industrial production methods for this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-[(2H-1,3-benzodioxol-5-yl)amino]-1-(3-methylphenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

3-[(2H-1,3-benzodioxol-5-yl)amino]-1-(3-methylphenyl)pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: The compound’s unique structure makes it a candidate for use in the development of advanced materials, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of 3-[(2H-1,3-benzodioxol-5-yl)amino]-1-(3-methylphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine-2,5-dione derivatives and molecules containing the 2H-1,3-benzodioxol-5-yl group. Examples include:

  • 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol
  • 2-{[(2H-1,3-benzodioxol-5-yl)(hydroxy)methylidene]amino}acetic acid

Uniqueness

What sets 3-[(2H-1,3-benzodioxol-5-yl)amino]-1-(3-methylphenyl)pyrrolidine-2,5-dione apart is its specific combination of functional groups, which confer unique chemical and biological properties

Properties

IUPAC Name

3-(1,3-benzodioxol-5-ylamino)-1-(3-methylphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4/c1-11-3-2-4-13(7-11)20-17(21)9-14(18(20)22)19-12-5-6-15-16(8-12)24-10-23-15/h2-8,14,19H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUMLVONMFIPTKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)CC(C2=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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